

# In-Depth Technical Guide: Chemical Structure and Properties of Linaprazan Mesylate

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Linaprazan mesylate |           |
| Cat. No.:            | B1675463            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Linaprazan is a potent and reversible potassium-competitive acid blocker (P-CAB) that inhibits gastric H+/K+-ATPase, the proton pump responsible for gastric acid secretion. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of its mesylate salt. Detailed experimental protocols for its synthesis, analysis, and in vitro efficacy evaluation are presented, alongside a summary of its pharmacokinetic profile. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of novel treatments for acid-related disorders.

## **Chemical Structure and Identification**

Linaprazan, chemically known as 8-((2,6-dimethylbenzyl)amino)-N-(2-hydroxyethyl)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxamide, is a complex heterocyclic molecule. The mesylate salt form is the subject of this guide.



| Identifier        | Value                                                                                                                 |
|-------------------|-----------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | 8-((2,6-dimethylbenzyl)amino)-N-(2-hydroxyethyl)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxamide methanesulfonate[1] |
| CAS Number        | 855998-67-3[1]                                                                                                        |
| Molecular Formula | C22H30N4O5S[1]                                                                                                        |
| Molecular Weight  | 462.57 g/mol [1]                                                                                                      |
| SMILES            | Cc1cccc(c1CNc2cc(cn3c2nc(c3C)C)C(=O)NCC<br>O)C.CS(=O)(=O)O                                                            |
| Appearance        | Solid powder[1]                                                                                                       |

## **Physicochemical Properties**

The physicochemical properties of **Linaprazan mesylate** are crucial for its formulation development and understanding its behavior in biological systems.

| Property                                                           | Value                           |
|--------------------------------------------------------------------|---------------------------------|
| рКа                                                                | 6.1[2]                          |
| Solubility                                                         | Soluble in DMSO (≥ 35 mg/mL)[3] |
| In vivo formulation (DMSO/PEG300/Tween-80/Saline): ≥ 2.08 mg/mL[3] |                                 |
| In vivo formulation (DMSO/Corn Oil): ≥ 2.08 mg/mL[3]               | _                               |
| Storage                                                            | -20°C Freezer[1]                |
| Purity                                                             | >98%[1]                         |

# Mechanism of Action: Potassium-Competitive Acid Blockade



Linaprazan is a member of the potassium-competitive acid blocker (P-CAB) class of drugs. Unlike proton pump inhibitors (PPIs), which require acidic activation and bind covalently and irreversibly to the H+/K+-ATPase, Linaprazan binds reversibly to the potassium-binding site of the proton pump. This competitive inhibition prevents the conformational changes necessary for the exchange of H+ and K+ ions, thereby blocking the final step of gastric acid secretion.[2]

The mechanism of action of P-CABs compared to PPIs is depicted in the following signaling pathway diagram.

Mechanism of Action: P-CAB vs. PPI

# **Experimental Protocols**Synthesis of Linaprazan

The following is a representative synthetic scheme for Linaprazan, based on published patent literature.[5]



Click to download full resolution via product page

Synthetic Workflow for Linaprazan



Step 1: Synthesis of 8-(2,6-dimethylbenzylamino)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylic acid

- A solution of the appropriate imidazo[1,2-a]pyridine precursor is reacted with 2,6-dimethylbenzyl chloride in a suitable solvent such as 2-propanol in the presence of a base like potassium carbonate.
- The resulting intermediate is then hydrolyzed using an aqueous base, for example, 2N sodium hydroxide in ethanol, followed by acidification with an acid like hydrochloric acid to precipitate the carboxylic acid product.
- The solid is collected by filtration, washed, and dried.

Step 2: Synthesis of {8-[(2,6-dimethylbenzyl)amino]-2,3-dimethylimidazo[1,2-a]pyridin-6-yl}(3-hydroxyazetidin-1-yl)methanone (Linaprazan)

- The carboxylic acid from Step 1 is dissolved in an anhydrous solvent like dichloromethane.
- A coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a base, for instance, triethylamine, are added.
- 2-aminoethanol is then added to the reaction mixture, which is stirred at room temperature until the reaction is complete.
- The product is then isolated and purified using standard techniques like column chromatography.

Formation of the Mesylate Salt:

- To form the mesylate salt, the purified Linaprazan free base is dissolved in a suitable solvent, and a stoichiometric amount of methanesulfonic acid is added.
- The salt is then precipitated, collected by filtration, and dried.

## **Analytical Methods**



High-Performance Liquid Chromatography (HPLC) A reversed-phase HPLC method can be employed for the analysis of **Linaprazan mesylate**.

- Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic to neutral pH) and an organic modifier like acetonitrile.
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at a wavelength of approximately 285 nm.[6][7]
- Quantitation: Performed by comparing the peak area of the analyte to that of a reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): δ 8.36 (s, 1H), 7.32 (s, 1H), 7.16-7.14 (m, 1H), 7.11-7.10 (m, 2H), 4.50 (s, 2H), 2.52 (s, 3H), 2.42 (s, 9H).[5] Note: This spectrum is for the carboxylic acid intermediate, but provides characteristic signals for the core structure.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight and fragmentation pattern
of Linaprazan mesylate. Electrospray ionization (ESI) in positive ion mode is a suitable
technique. The fragmentation pattern would be expected to show characteristic losses
corresponding to the different functional groups in the molecule.

## In Vitro H+/K+-ATPase Inhibition Assay

This assay determines the potency of Linaprazan in inhibiting the proton pump.

- Enzyme Source: Gastric H+/K+-ATPase can be prepared from rabbit gastric glands.
- Assay Principle: The ATPase activity is measured by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. This is often done using a colorimetric method, such as the Malachite Green assay.[8][9]



#### • Procedure:

- The H+/K+-ATPase enzyme is incubated in a buffer solution (e.g., Tris-HCl) at a physiological pH.
- Varying concentrations of **Linaprazan mesylate** are added to the reaction mixture.
- The reaction is initiated by the addition of ATP.
- The amount of Pi released is measured spectrophotometrically.
- The concentration of Linaprazan that inhibits 50% of the enzyme activity (IC₅₀) is calculated.

**Pharmacological Data** 

In Vitro Potency

| Parameter                                   | Value                               | Species/System        |
|---------------------------------------------|-------------------------------------|-----------------------|
| IC <sub>50</sub> (H+/K+-ATPase inhibition)  | $1.0 \pm 0.2 \mu\text{M}[1]$        | In vitro              |
| 40.21 nM (95% CI 24.02–<br>66.49 nM)[8][10] | Rabbit gastric glands               |                       |
| IC50 (Acid formation inhibition)            | 0.28 μM (histamine-stimulated) [11] | Rabbit gastric glands |
| 0.26 μM (dibutyryl cAMP-<br>stimulated)[11] | Rabbit gastric glands               |                       |
| Ki (H+/K+-ATPase inhibition)                | 46 nM (K+-competitive)[11]          | In vitro              |

## **Pharmacokinetics**

The pharmacokinetic profile of Linaprazan has been primarily studied in preclinical species, often through the administration of its prodrug, Linaprazan glurate.[8][12]

| Parameter                    | Value (Male Rats) | Value (Female Rats) |
|------------------------------|-------------------|---------------------|
| t <sub>1/2</sub> (half-life) | 2.0 - 2.7 h[8]    | 2.1 - 4.1 h[8]      |



Data obtained after oral administration of Linaprazan glurate.

Metabolism: Linaprazan undergoes metabolism primarily through hydrolysis of the prodrug (if applicable), followed by a series of oxidation, dehydrogenation, and glucuronidation reactions. [12]

### Conclusion

**Linaprazan mesylate** is a promising potassium-competitive acid blocker with a distinct mechanism of action compared to traditional proton pump inhibitors. Its chemical structure and physicochemical properties have been well-characterized, and its potent inhibition of the gastric H+/K+-ATPase is evident from in vitro studies. The experimental protocols provided in this guide offer a foundation for further research and development of this compound and related molecules for the treatment of acid-related gastrointestinal disorders. Further studies are warranted to fully elucidate its clinical pharmacokinetic and pharmacodynamic profile in humans.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. bocsci.com [bocsci.com]
- 2. Potassium-competitive acid blockers are they the next generation of proton pump inhibitors? PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Linaprazan glurate Gastric Acid Control | Cinclus Pharma [cincluspharma.com]
- 5. WO2018008929A1 Imidazo[1,2-a]pyridine derivatives, methods for preparing the same and use thereof Google Patents [patents.google.com]
- 6. Determination of lansoprazole and two of its metabolites by liquid-liquid extraction and automated column-switching high-performance liquid chromatography: application to measuring CYP2C19 activity PubMed [pubmed.ncbi.nlm.nih.gov]



- 7. jocpr.com [jocpr.com]
- 8. Pharmacological characterization of linaprazan glurate (X842), a novel potassiumcompetitive acid blocker, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Pharmacological characterization of linaprazan glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Absorption, distribution, metabolism and excretion of linaprazan glurate in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: Chemical Structure and Properties of Linaprazan Mesylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675463#chemical-structure-and-properties-of-linaprazan-mesylate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com